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Compound of Interest

Compound Name:
5-Acetonyl-2-methoxybenzene

sulfonamide

Cat. No.: B121954 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound

5-Acetonyl-2-methoxybenzenesulfonamide, a key intermediate in the synthesis of various

pharmaceutical compounds, including Tamsulosin. Due to the limited availability of public

domain raw spectral data, this guide presents predicted spectral characteristics based on the

analysis of structurally similar compounds and established principles of spectroscopic

interpretation. Detailed, adaptable experimental protocols for its synthesis and characterization

are also provided.

Predicted Spectral Data
The following tables summarize the predicted quantitative spectral data for 5-Acetonyl-2-

methoxybenzenesulfonamide. These predictions are derived from the analysis of related 2-

methoxybenzenesulfonamide derivatives and substituted acetophenones.

Table 1: Predicted ¹H NMR Spectral Data of 5-Acetonyl-2-methoxybenzenesulfonamide
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8 - 7.9 d 1H
Ar-H (ortho to

SO₂NH₂)

~7.5 - 7.6 dd 1H
Ar-H (ortho to

acetonyl)

~7.0 - 7.1 d 1H Ar-H (ortho to OCH₃)

~4.8 - 5.2 s (broad) 2H SO₂NH₂

~3.9 s 3H OCH₃

~3.7 s 2H CH₂C=O

~2.2 s 3H C(=O)CH₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data of 5-Acetonyl-2-methoxybenzenesulfonamide

Chemical Shift (δ, ppm) Assignment

~206 - 208 C=O

~155 - 157 Ar-C-OCH₃

~135 - 137 Ar-C-SO₂NH₂

~131 - 133 Ar-CH

~129 - 131 Ar-C-CH₂C=O

~128 - 130 Ar-CH

~112 - 114 Ar-CH

~56 OCH₃

~49 - 51 CH₂C=O

~29 - 31 C(=O)CH₃
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Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted Infrared (IR) Spectral Data of 5-Acetonyl-2-methoxybenzenesulfonamide

Wavenumber (cm⁻¹) Intensity Assignment

~3350 - 3250 Medium, Sharp
N-H stretching (asymmetric

and symmetric)

~3100 - 3000 Medium Aromatic C-H stretching

~2950 - 2850 Medium Aliphatic C-H stretching

~1715 Strong C=O stretching (ketone)

~1600, ~1480 Medium to Strong Aromatic C=C stretching

~1340, ~1160 Strong
S=O stretching (asymmetric

and symmetric)

~1250 Strong Ar-O-C stretching

~900 Strong N-S stretching

Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry (MS) Data of 5-Acetonyl-2-methoxybenzenesulfonamide

m/z Interpretation

243.06 [M]⁺, Molecular Ion

228.04 [M - CH₃]⁺

186.03 [M - CH₂C(O)CH₃]⁺

164.03 [M - SO₂NH₂]⁺

107.05 [C₇H₇O]⁺

79.96 [SO₂NH]⁺

43.02 [CH₃CO]⁺
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Ionization method: Electron Ionization (EI).

Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and spectral

analysis of 5-Acetonyl-2-methoxybenzenesulfonamide.

Synthesis of 5-Acetonyl-2-methoxybenzenesulfonamide
This procedure outlines the synthesis from the corresponding sulfonyl chloride.

Materials:

5-Acetonyl-2-methoxybenzenesulfonyl chloride

Ammonium hydroxide solution (28-30%)

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Sodium bicarbonate (NaHCO₃)

Anhydrous magnesium sulfate (MgSO₄)

Hexane

Ethyl acetate

Procedure:

Dissolve 5-Acetonyl-2-methoxybenzenesulfonyl chloride (1.0 eq) in a suitable solvent such

as DCM or THF in a round-bottom flask.

Cool the solution to 0 °C in an ice bath.

Slowly add an excess of concentrated ammonium hydroxide solution (5-10 eq) dropwise with

vigorous stirring.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, dilute the mixture with water and extract the product with

ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with saturated sodium bicarbonate solution and then

with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl

acetate/hexane) or by column chromatography on silica gel.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Instrument: 400 MHz or 500 MHz NMR Spectrometer.

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of

deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

Infrared (IR) Spectroscopy:

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of

the sample or use an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Instrument: Mass Spectrometer with an Electron Ionization (EI) source.

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas

chromatograph (GC-MS).
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Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).

Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the study of

sulfonamides.
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Caption: Experimental workflow for synthesis and analysis.
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To cite this document: BenchChem. [Spectral Data Analysis of 5-Acetonyl-2-
methoxybenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b121954#5-acetonyl-2-methoxybenzene-
sulfonamide-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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